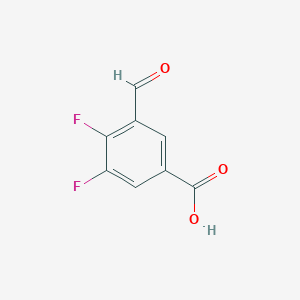

3,4-Difluoro-5-formylbenzoic acid

Description

The exact mass of the compound 3,4-Difluoro-5-formylbenzoic acid is 186.01285031 g/mol and the complexity rating of the compound is 219. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,4-Difluoro-5-formylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Difluoro-5-formylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,4-difluoro-5-formylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2O3/c9-6-2-4(8(12)13)1-5(3-11)7(6)10/h1-3H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWKLGWJHGMVZMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Thermodynamic Properties and Stability of 3,4-Difluoro-5-formylbenzoic Acid

[1][2]

CAS Number: 2386498-20-8 Molecular Formula: C₈H₄F₂O₃ Molecular Weight: 186.11 g/mol Primary Application: Pharmaceutical Intermediate (PARP Inhibitor synthesis)[1][2]

Executive Summary

3,4-Difluoro-5-formylbenzoic acid represents a class of electron-deficient aromatic aldehydes used to introduce metabolic stability (via fluorine substitution) and scaffold rigidity into drug candidates.[1][2] Unlike simple benzoic acid derivatives, the presence of the formyl group at the meta position relative to the carboxylic acid, flanked by two fluorine atoms, creates a unique thermodynamic and reactivity profile.[1] This guide addresses the critical stability challenges—specifically oxidative degradation and regiochemical integrity—that researchers must manage during process development.

Physicochemical & Thermodynamic Characterization

While specific experimental calorimetry data for this CAS is often proprietary, structural analogs (e.g., 4-formylbenzoic acid, 3,5-difluoro-4-formylbenzoic acid) allow for high-confidence predictive modeling of its thermodynamic behavior.[1][2]

Predicted & Observed Properties[1][2]

| Property | Value / Range | Technical Insight |

| Physical State | White to off-white crystalline solid | Color change to yellow indicates aldehyde oxidation or Schiff base formation.[1][2] |

| Melting Point | 160°C – 190°C (Predicted) | Lower than 4-formylbenzoic acid (247°C) due to disruption of crystal packing by vicinal fluorines.[1] |

| pKa (Acid) | ~3.2 – 3.5 | The electron-withdrawing F atoms increase acidity compared to benzoic acid (pKa 4.2).[1] |

| LogP | 1.48 (Computed) | Moderate lipophilicity; soluble in organic solvents but sparingly soluble in acidic water.[1] |

| Solubility | DMSO, DMF, Methanol, THF | High solubility in polar aprotic solvents.[1] Poor solubility in non-polar hydrocarbons (Hexane). |

Thermal Stability Profile

The compound exhibits a distinct thermal degradation pathway driven by the reactivity of the formyl group.[1]

-

Phase 1 (< 150°C): Thermally stable in solid state under inert atmosphere.

-

Phase 2 (> 160°C): Melting onset.

-

Phase 3 (> 200°C): Decarboxylation and decarbonylation.[1] The electron-deficient ring facilitates the loss of CO₂ and CO, particularly in the presence of trace metal impurities.[1]

Expert Note: Differential Scanning Calorimetry (DSC) often shows a sharp endotherm (melting) followed immediately by a broad exotherm (decomposition). It is critical to keep process temperatures at least 40°C below the onset of decomposition (

).

Stability and Degradation Mechanisms[1]

The stability of 3,4-difluoro-5-formylbenzoic acid is governed by two competing mechanisms: Autoxidation and Disproportionation .[1][2]

Primary Degradation Pathways

The electron-withdrawing nature of the fluorine atoms at positions 3 and 4 activates the aldehyde carbon at position 5, making it highly susceptible to nucleophilic attack and oxidation.[1]

1. Autoxidation (Major Pathway): In the presence of atmospheric oxygen, the formyl group oxidizes to the carboxylic acid, forming 3,4-difluoroisophthalic acid . This is the primary impurity observed during storage.

2. Cannizzaro Reaction (Base-Catalyzed): In basic aqueous media, the aldehyde disproportionates into the corresponding alcohol (hydroxymethyl) and carboxylic acid.[1] Strict pH control (< 7) is required during aqueous workups.

Visualization of Degradation Logic

The following diagram outlines the stress conditions and resulting degradants.

Figure 1: Primary degradation pathways.[1][2] Oxidative instability is the dominant concern during solid-state storage.[1][2]

Experimental Protocols

To ensure data integrity and material quality, the following protocols should be implemented. These are designed to be self-validating systems.[1][2]

Protocol: Purity Assessment via HPLC

Standard UV detection is suitable, but the gradient must separate the highly polar di-acid impurity from the parent aldehyde.[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).[1]

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (Low pH suppresses ionization of the acid, improving peak shape).

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 5% B to 90% B over 20 minutes.

-

Detection: 254 nm (Aromatic ring absorption).[1]

-

Success Criteria:

Protocol: Accelerated Stability Testing

This workflow determines the "shelf-life" and re-test date.[1][2]

-

Sample Prep: Aliquot 500 mg of sample into three amber glass vials.

-

Timepoints: T=0, 24h, 72h, 1 week.

-

Analysis: Dissolve in MeCN:Water (1:1) and analyze via HPLC Protocol 4.1.

-

Interpretation: If Vial C shows >1% increase in "Impurity A" (Diacid) within 24h, the material requires storage under inert atmosphere (Glovebox or Nitrogen desiccator).

Recommended Storage Workflow

The following decision tree ensures maximum stability based on the material's state.

Figure 2: Storage logic. Note the specific warning against methanol storage due to acetalization risk.[1]

Synthesis Context & Impurity Profile

Understanding the synthesis aids in identifying impurities. 3,4-Difluoro-5-formylbenzoic acid is typically synthesized via Directed Ortho Metalation (DoM) or halogen-lithium exchange followed by formylation.[1][2]

References

The Ascendant Role of Fluorinated Formylbenzoic Acids: A Technical Guide for Drug Discovery and Materials Science

In the landscape of modern chemical synthesis, certain molecular scaffolds consistently emerge as linchpins for innovation. Among these, fluorinated formylbenzoic acid derivatives have carved out a significant niche, acting as versatile building blocks in the design of novel therapeutics and advanced materials. The strategic incorporation of a fluorine atom, a formyl group, and a carboxylic acid moiety onto a benzene ring creates a trifunctional platform with a unique combination of reactivity, physicochemical properties, and biological activity. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of these remarkable compounds, offering researchers, scientists, and drug development professionals a comprehensive resource to harness their potential.

The Power of Trifunctionality: Understanding the Core Structure

The utility of fluorinated formylbenzoic acids stems from the interplay of its three key functional groups. The fluorine atom, with its high electronegativity and small size, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The carboxylic acid provides a handle for forming amides, esters, and other derivatives, while the formyl group serves as a versatile reactive site for a wide array of chemical transformations, including reductive amination and Wittig reactions.[2] This trifecta of functionality allows for the construction of complex molecular architectures with fine-tuned properties.

Synthetic Strategies: Accessing Fluorinated Formylbenzoic Acid Derivatives

The synthesis of fluorinated formylbenzoic acids can be approached through several strategic pathways. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Oxidation of Fluorinated Methylbenzaldehydes

A common and effective method involves the oxidation of a corresponding fluorinated methylbenzaldehyde. This approach offers a direct route to the desired product.

Experimental Protocol: Oxidation of 2-Fluoro-5-methylbenzaldehyde

Objective: To synthesize 2-fluoro-5-formylbenzoic acid via the oxidation of 2-fluoro-5-methylbenzaldehyde.

Materials:

-

2-Fluoro-5-methylbenzaldehyde

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Water

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting 2-fluoro-5-methylbenzaldehyde in an aqueous solution of NaOH.

-

Heat the mixture to reflux.

-

Slowly add a solution of KMnO₄ in water to the refluxing mixture. The purple color of the permanganate will disappear as the reaction proceeds. Continue the addition until a persistent purple color is observed.

-

After the reaction is complete, as monitored by Thin Layer Chromatography (TLC), cool the mixture to room temperature.

-

Filter the mixture to remove the manganese dioxide (MnO₂) byproduct.

-

Acidify the filtrate with concentrated HCl until the pH is acidic, which will precipitate the 2-fluoro-5-formylbenzoic acid.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain the purified product.[2]

Formylation of Fluorobenzoic Acids

Another viable strategy is the direct formylation of a fluorobenzoic acid precursor. The Vilsmeier-Haack reaction is a classic method for introducing a formyl group onto an electron-rich aromatic ring.[3][4]

Conceptual Workflow: Vilsmeier-Haack Formylation

Caption: Vilsmeier-Haack formylation of a fluorobenzoic acid.

Multi-step Synthesis from Halogenated Precursors

A robust and often high-yielding approach involves a multi-step synthesis starting from a readily available halogenated precursor. For instance, 2-fluoro-5-formylbenzoic acid can be synthesized from 3-bromo-4-fluorobenzaldehyde.

Experimental Protocol: Synthesis of 2-Fluoro-5-formylbenzoic Acid from 3-Bromo-4-fluorobenzaldehyde

Step 1: Synthesis of 2-Fluoro-5-formylbenzonitrile

-

In a 1-liter round-bottom flask, dissolve 3-bromo-4-fluorobenzaldehyde (100 g, 0.49 mol) in 400 mL of N-Methyl-2-pyrrolidone (NMP).

-

Add cuprous cyanide (50.6 g, 0.56 mol) to the reaction mixture.

-

Heat the mixture to 170°C with stirring overnight.

-

After cooling to room temperature, add a suitable amount of diatomaceous earth and stir.

-

Filter the mixture.

-

Dissolve the filtrate in 400 mL of water and 500 mL of ethyl acetate.

-

Wash the organic phase twice with water, dry it with anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Recrystallize the residue from a mixture of petroleum ether and ethyl acetate to obtain 2-fluoro-5-formylbenzonitrile as a pale yellow solid.[5]

Step 2: Hydrolysis of 2-Fluoro-5-formylbenzonitrile

-

In a round-bottom flask equipped with a reflux condenser, add the 2-fluoro-5-formylbenzonitrile and an excess of aqueous sodium hydroxide solution (e.g., 10-20%).

-

Heat the mixture to reflux and monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) until a precipitate is formed.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water to remove any inorganic impurities.

-

Recrystallize the crude product from a suitable solvent (e.g., an ethanol/water mixture) to obtain pure 2-fluoro-5-formylbenzoic acid.[5]

Physicochemical Properties and Spectroscopic Characterization

The position of the fluorine atom on the benzoic acid ring significantly impacts its physicochemical properties, such as acidity (pKa) and lipophilicity (logP), which are critical parameters in drug design. The electron-withdrawing nature of fluorine generally increases the acidity of the carboxylic acid group compared to benzoic acid.

Table 1: Physicochemical Properties of Selected Fluorinated Benzoic Acids

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (at 25°C) | logP |

| Benzoic Acid | C₇H₆O₂ | 122.12 | 122.4 | 4.20 | 1.87 |

| 2-Fluorobenzoic Acid | C₇H₅FO₂ | 140.11 | 122-125 | 3.27 | 1.856 |

| 4-Fluorobenzoic Acid | C₇H₅FO₂ | 140.11 | 184 | 4.14 | 2.07 |

| 2-Fluoro-5-formylbenzoic Acid | C₈H₅FO₃ | 168.12 | - | - | 1.1 |

Data compiled from references[6][7][8][9].

Spectroscopic techniques are essential for the characterization of these compounds.

Table 2: Key Spectroscopic Data for 2-Fluoro-5-formylbenzoic Acid

| Spectrum | Key Peaks/Shifts |

| ¹H NMR | Signals corresponding to the aromatic protons and the aldehyde proton. |

| ¹³C NMR | Resonances for the eight carbon atoms, with the carbon attached to fluorine showing a characteristic large coupling constant. |

| FTIR (KBr pellet) | A broad O-H stretch from the carboxylic acid, a sharp C=O stretch from the carboxylic acid and the aldehyde, and C-F stretching vibrations. |

| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern. |

Data compiled from references[5][10][11].

Applications in Medicinal Chemistry

Fluorinated formylbenzoic acid derivatives are valuable intermediates in the synthesis of a wide range of biologically active compounds.[12][13]

Antifungal Agents

Benzoic acid derivatives have long been recognized for their antifungal properties.[11] Recent studies have focused on developing more potent and selective antifungal agents by incorporating fluorine and other functional groups. One promising target is the fungal cytochrome P450 enzyme, CYP53.[14][15][16] The design of inhibitors for this enzyme is a key strategy in the development of new antifungal drugs.

Conceptual Pathway: Antifungal Drug Development

Caption: Workflow for developing antifungal agents from fluorinated formylbenzoic acids.

Enzyme Inhibitors

The unique structural features of fluorinated formylbenzoic acids make them attractive scaffolds for the design of enzyme inhibitors. The formyl group can be modified to introduce various pharmacophores that can interact with the active site of an enzyme. For example, derivatives of 2-fluoro-5-methylbenzoic acid have been used to synthesize potent and selective inhibitors of adenylyl cyclase 1 (AC1), which is a target for the treatment of chronic pain.[17]

Positron Emission Tomography (PET) Imaging Agents

The development of radiolabeled probes for PET imaging is a rapidly growing field in medicinal chemistry.[18] Fluorine-18 is a commonly used radionuclide for PET due to its favorable decay properties.[18] Fluorinated benzoic acid derivatives can be readily labeled with ¹⁸F and used to synthesize PET tracers for imaging various biological targets, such as the cyclooxygenase-1 (COX-1) enzyme, which is a biomarker for neuroinflammation.[19][20][21][22]

Workflow: Synthesis of a ¹⁸F-labeled PET Tracer

Caption: General workflow for the synthesis of a fluorine-18 labeled PET tracer.

Applications in Materials Science

The unique properties imparted by the fluorine atom also make these compounds valuable in materials science.

High-Performance Polymers

Fluorinated benzoic acid derivatives can be used as monomers in the synthesis of high-performance polymers, such as polyimides and polyamides. The incorporation of fluorine into the polymer backbone can enhance thermal stability, chemical resistance, and solubility, while also lowering the dielectric constant.[23][24][25] These properties are highly desirable for applications in the aerospace and microelectronics industries.

Experimental Protocol: Synthesis of a Fluorinated Polyamide

Objective: To synthesize a fluorinated polyamide via low-temperature solution polycondensation.

Materials:

-

Fluorinated diacid chloride (derived from a fluorinated benzoic acid)

-

Aromatic diamine

-

N-methyl-2-pyrrolidone (NMP)

-

Pyridine

-

Methanol

Procedure:

-

In a dry, nitrogen-purged flask, dissolve the aromatic diamine in NMP.

-

Cool the solution in an ice bath.

-

Slowly add the fluorinated diacid chloride to the cooled diamine solution with vigorous stirring.

-

Add pyridine as an acid acceptor.

-

Allow the reaction to proceed at low temperature for several hours, followed by stirring at room temperature overnight.

-

Precipitate the resulting viscous polymer solution into a large volume of methanol with vigorous stirring.

-

Collect the fibrous polymer by filtration, wash it thoroughly with methanol and water, and then dry it in a vacuum oven at 80°C overnight.[23]

Future Perspectives

The field of fluorinated formylbenzoic acid derivatives is poised for continued growth. Advances in synthetic methodologies will enable the creation of an even wider range of derivatives with tailored properties. In medicinal chemistry, we can expect to see the development of more potent and selective therapeutic agents targeting a variety of diseases. In materials science, the unique properties of these compounds will continue to be exploited in the design of novel polymers and other advanced materials with enhanced performance characteristics. As our understanding of the structure-property relationships of these versatile building blocks deepens, so too will their impact on science and technology.

References

-

American Chemical Society. (n.d.). Design and synthesis of candidate fluorine-18 labeled radioligands for PET imaging of brain COX-1. Retrieved from [Link]

-

Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. Arkat USA. Retrieved from [Link]

-

Frontiers. (2022, June 28). Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Retrieved from [Link]

- Vertex AI Search. (n.d.). 550363-85-4 | 2-FLUORO-5-FORMYLBENZOIC ACID 95.

-

Arkat USA. (n.d.). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Retrieved from [Link]

-

MDPI. (2022, June 9). Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Fac""-F 0O H. Retrieved from [Link]

-

RSC Publishing. (2025, November 3). Chemical probes for enzyme imaging: challenges in design, synthesis and biomedical applications. Retrieved from [Link]

-

MDPI. (2023, April 22). Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. Retrieved from [Link]

- Google Patents. (n.d.). US6333431B1 - Processes for the preparation of fluorinated benzoic acids.

- Google Patents. (n.d.). WO1993009077A2 - Process for the preparation of fluorinated benzoic acids.

-

PubChem. (n.d.). 2-Fluoro-5-formylbenzoic acid. Retrieved from [Link]

-

ResearchGate. (2020, October 18). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Retrieved from [Link]

-

PubMed. (2015, August 1). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluorobenzoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020, October 23). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021, October 9). Enzymatic synthesis of fluorinated compounds. Retrieved from [Link]

- Google Patents. (n.d.). DE69936350T2 - PROCESS FOR PREPARING FLUORINATED BENZOIC ACIDS.

-

SCIRP. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Retrieved from [Link]

- Google Patents. (n.d.). EP0266512A2 - Method for the production of benzoic acid derivatives fluorinated on the nucleus.

-

Royal Society of Chemistry. (n.d.). Fluorinated Polymers: Volume 2: Applications. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

CUNY Academic Works. (n.d.). "Synthesis of Fluoroorganics and Applications of Novel Fluorinated Buil". Retrieved from [Link]

-

ResearchGate. (2025, August 6). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure–activity relationship (SAR) and CYP53 docking studies. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016, March 17). Synthesis of Fluorinated Polymers and Evaluation of Wettability. Retrieved from [Link]

-

ACG Publications. (2023, April 27). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. Retrieved from [Link]

-

MDPI. (2024, April 1). Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. Retrieved from [Link]

-

ResearchGate. (n.d.). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure–activity relationship (SAR) and CYP53 docking studies. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. 2-Fluoro-5-formylbenzoic acid | 550363-85-4 | Benchchem [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-Fluoro-5-formylbenzoic acid | C8H5FO3 | CID 18525946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Fluorobenzoic acid | C7H5FO2 | CID 9935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 550363-85-4|2-Fluoro-5-formylbenzoic acid|BLD Pharm [bldpharm.com]

- 12. 550363-85-4 | 2-FLUORO-5-FORMYLBENZOIC ACID 95 [fluoromart.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. Frontiers | Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design [frontiersin.org]

- 19. Design and synthesis of candidate fluorine-18 labeled radioligands for PET imaging of brain COX-1 - American Chemical Society [acs.digitellinc.com]

- 20. arkat-usa.org [arkat-usa.org]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. benchchem.com [benchchem.com]

- 24. Synthesis of Fluorinated Polymers and Evaluation of Wettability - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

Technical Guide: Acidity and pKa Profiling of 3,4-Difluoro-5-formylbenzoic Acid

[1][2]

Executive Summary

3,4-Difluoro-5-formylbenzoic acid is a highly functionalized aromatic intermediate used increasingly in the synthesis of poly-pharmacological agents and advanced materials.[1][2] Its structure comprises a benzoic acid core decorated with two fluorine atoms and a formyl group, creating a unique electronic environment that significantly alters its acidity compared to the parent benzoic acid.[3]

Understanding the pKa of this molecule is critical for:

-

Solubility Profiling: Predicting aqueous solubility at physiological pH (7.[1][2]4) versus lysosomal pH (4.5).[1][2]

-

Coupling Efficiency: Optimizing pH conditions for amide coupling reactions where the carboxylate nucleophilicity is key.

-

Bioisosteric Design: Utilizing the fluorinated scaffold to modulate lipophilicity (LogD) and metabolic stability.[1]

This guide provides a theoretical derivation of its pKa, detailed experimental protocols for validation, and an analysis of its solution-state behavior.[1]

Structural Analysis & Theoretical Acidity

To understand the acidity of 3,4-Difluoro-5-formylbenzoic acid, we must quantify the electronic influence of its substituents.[1][2] The acidity is governed by the stability of the conjugate base (carboxylate anion).[4][5][6] Electron-withdrawing groups (EWGs) stabilize this anion, thereby lowering the pKa (increasing acidity).[1][7]

Electronic Substituent Effects

The molecule features three key substituents on the benzoic acid ring (positions relative to carboxyl at C1):

-

3-Fluoro (meta): Exerts a strong inductive electron-withdrawing effect (-I).[1][2]

-

4-Fluoro (para): Exerts a strong inductive withdrawal (-I) competing with a weaker mesomeric donation (+M).[1][2]

-

5-Formyl (meta): The aldehyde group (-CHO) is a strong electron-withdrawing group via both inductive (-I) and mesomeric (-M) effects.[1][2] However, in the meta position, the mesomeric effect is not directly conjugated to the reaction center, leaving the inductive effect as the primary driver.

Theoretical pKa Prediction (Hammett Equation)

In the absence of a specific experimental literature value, the pKa can be accurately estimated using the Hammett equation, which correlates structural changes with equilibrium constants.

12- (Benzoic Acid): 4.20[1][5]

- (Reaction Constant): 1.00 (for benzoic acid dissociation in water at 25°C)[1]

- (Substituent Constants):

Calculation:

Structural Dynamics Diagram

The following diagram illustrates the electronic vectors influencing the acidic proton.

Figure 1: Electronic substituent effects contributing to the enhanced acidity of 3,4-Difluoro-5-formylbenzoic acid.

Experimental Determination Protocols

For drug development applications requiring high precision (±0.03 log units), theoretical predictions must be validated experimentally.[1] Due to the potential for low aqueous solubility of the unionized form, a Potentiometric Titration in Cosolvent (Yasuda-Shedlovsky Method) is recommended.[1]

Method A: Potentiometric Titration (Gold Standard)

This method is suitable if the compound has solubility > 0.5 mM in water.

Reagents:

Protocol:

-

Preparation: Dissolve ~5 mg of 3,4-Difluoro-5-formylbenzoic acid in 20 mL of 0.15 M KCl solution. If insoluble, add minimal methanol (max 5%) and note the dielectric shift.

-

Acidification: Add a known excess of 0.1 M HCl to ensure the starting pH is < 2.5 (fully protonated state).[1]

-

Titration: Titrate with 0.1 M KOH under inert gas (

or Ar) atmosphere to prevent -

Data Collection: Record pH vs. Volume of KOH added.

-

Analysis: Use the Bjerrum plot or Gran plot method to determine the equivalence point and calculate pKa at half-neutralization.[1][2]

Method B: UV-Metric Titration (For Low Solubility)

If the compound precipitates during potentiometry, UV-metric titration is superior as it operates at lower concentrations (10–50 µM).[1][2]

Principle: The UV absorption spectrum of the benzoic acid derivative changes upon ionization (bathochromic or hypsochromic shift).[1]

Protocol:

-

Stock Solution: Prepare a 10 mM stock in DMSO.

-

Buffer Series: Prepare a series of aqueous buffers ranging from pH 1.5 to 6.5 (covering the predicted pKa ± 2 units).

-

Measurement: Inject the stock into each buffer (final conc. 20 µM) and measure UV absorbance (200–400 nm).

-

Calculation: Plot absorbance at

vs. pH. Fit the data to the Henderson-Hasselbalch equation to extract the pKa.[1][2]

Experimental Workflow Diagram

Figure 2: Decision tree and workflow for the experimental determination of pKa.

Implications for Drug Development[2]

Solubility and Lipophilicity (LogD)

With a pKa of ~3.45, the LogD (distribution coefficient) profile is highly pH-dependent.[1]

-

At pH 1.2 (Stomach): The molecule is largely unionized (neutral).[1] Lipophilicity is maximal (LogP ≈ 1.5 - 1.8).[1][2] Permeability is high.[1][2]

-

At pH 7.4 (Blood): The molecule is >99.9% ionized (anionic).[1] Solubility is high, but passive membrane permeability will be low unless mediated by transporters.[1]

Reactivity and Stability

The presence of the 5-formyl group introduces a stability risk.[1][2]

-

Oxidation: The aldehyde is susceptible to oxidation to the carboxylic acid (forming 3,4-difluoroisophthalic acid) upon exposure to air or oxidants.[1]

-

Cannizzaro Reaction: In strong base (during titration or workup), the aldehyde may disproportionate.[1] Precaution: Perform titrations rapidly or avoid pH > 10.[1][2]

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.[1] [Link]

-

National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 99166, 3,4-Difluorobenzoic acid.[1] [Link]

-

Avdeef, A. (2003).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] [Link][1]

-

Reijenga, J., et al. (2013).[1] The determination of pKa values by capillary electrophoresis. Journal of Chromatography A, 1305, 298-307.[1] [Link]

Sources

- 1. 3,4-Difluorobenzoic acid | C7H4F2O2 | CID 99166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4,5-Difluoro-2-formylbenzoic acid | 1374150-50-1 [sigmaaldrich.com]

- 3. CAS 455-86-7: 3,4-Difluorobenzoic acid | CymitQuimica [cymitquimica.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]

- 7. 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax [openstax.org]

- 8. analytical.chem.ut.ee [analytical.chem.ut.ee]

Solubility profile of 3,4-Difluoro-5-formylbenzoic acid in organic solvents

The following in-depth technical guide details the solubility profile, determination methodologies, and process implications for 3,4-Difluoro-5-formylbenzoic acid .

Executive Summary

3,4-Difluoro-5-formylbenzoic acid (CAS 2386498-20-8) is a high-value fluorinated building block, critical in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and next-generation antimicrobials.[1][2][3] Unlike commoditized reagents, specific solubility isotherms for this isomer are not widely published in open literature.

This guide serves as a definitive operational framework for researchers. It bridges the gap between structural prediction and empirical data, providing a robust protocol for solubility determination, thermodynamic modeling, and solvent selection for process scale-up.

Key Technical Insight: The presence of the electron-withdrawing fluorine atoms at the 3,4-positions significantly enhances the electrophilicity of the 5-formyl group. This necessitates a rigorous "Chemo-stability Check" when selecting protic solvents (e.g., methanol) to avoid pseudo-solubility artifacts caused by hemiacetal formation.

Part 1: Theoretical Solubility Landscape & Solvent Classification

Structural Determinants of Solubility

The solubility behavior of 3,4-Difluoro-5-formylbenzoic acid is governed by three competing structural motifs:

-

Carboxylic Acid Moiety (Hydrophilic/H-Bonding): Drives solubility in polar protic solvents and basic aqueous media (via ionization).

-

Difluoro-Substitution (Lipophilic/Lattice Energy): The C-F bonds increase lipophilicity compared to benzoic acid but also enhance crystal lattice energy through

stacking and C-H...F interactions, potentially reducing solubility in non-polar solvents. -

Formyl Group (Dipolar/Reactive): Acts as a hydrogen bond acceptor. Its high electrophilicity (boosted by the fluorine induction) presents a stability risk in nucleophilic solvents.

Predicted Solvent Compatibility Matrix

Based on structural analogs (e.g., 3,5-difluoro-4-formylbenzoic acid, 4-fluorobenzoic acid), the following solvent classes are categorized for process development.

| Solvent Class | Representative Solvents | Predicted Solubility | Process Utility | Risk Factor |

| Polar Aprotic | DMSO, DMF, NMP | High (>150 mg/mL) | Reaction Medium | High boiling point (difficult removal) |

| Ethers | THF, 2-MeTHF, Dioxane | High | Reaction/Extraction | Peroxide formation; 2-MeTHF is preferred (Green) |

| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate (20-80 mg/mL) | Crystallization | Transesterification (low risk) |

| Ketones | Acetone, MIBK | Moderate/High | Crystallization | Aldol condensation (low risk under acidic conditions) |

| Alcohols | Methanol, Ethanol, IPA | Moderate | Caution | High: Hemiacetal formation due to activated aldehyde |

| Hydrocarbons | Hexane, Heptane, Toluene | Insoluble/Low | Anti-solvent | None |

| Aqueous | Water (pH < 3) | Insoluble | Anti-solvent | None |

| Aqueous | Water (pH > 8) | High (as salt) | Dissolution | Cannizzaro reaction risk at high pH/T |

Part 2: Experimental Determination Protocols

To generate a precise solubility profile, a self-validating experimental workflow is required. We recommend the Static Gravimetric Method for accuracy and the Dynamic Laser Monitoring Method for metastable zone width (MSZW) determination.

Protocol A: Static Equilibrium Method (Gravimetric)

Objective: Determine thermodynamic solubility (

Step-by-Step Methodology:

-

Preparation: Add excess 3,4-Difluoro-5-formylbenzoic acid solid to 10 mL of the target solvent in a jacketed equilibrium cell.

-

Equilibration: Stir at 400 rpm for 24 hours at constant temperature (

K). -

Validation (Self-Check): Stop stirring and allow settling for 2 hours. Ensure solid phase remains present (saturated condition).

-

Sampling: Withdraw 2 mL of supernatant using a pre-heated syringe filter (0.22

m PTFE) to prevent precipitation during transfer. -

Quantification:

-

Option A (Gravimetric): Evaporate solvent in a tared dish under vacuum at 40°C until constant mass.

-

Option B (HPLC): Dilute aliquot and analyze (C18 column, ACN/Water + 0.1% H3PO4). Critical: Check chromatogram for hemiacetal peaks if using alcohol solvents.

-

-

Replication: Repeat at temperatures

to

Protocol B: Dynamic Polythermal Method

Objective: Determine the Metastable Zone Width (MSZW) for crystallization design.

Step-by-Step Methodology:

-

Prepare a mixture of known concentration (

). -

Heat at 1 K/min until dissolution is complete (Clear Point,

). -

Cool at 1 K/min until nucleation is detected by turbidity probe (Cloud Point,

). -

Calculation:

.

Workflow Visualization

The following diagram illustrates the decision logic and workflow for solubility profiling, integrating the critical stability check.

Caption: Operational workflow for solubility determination with integrated stability checkpoints.

Part 3: Thermodynamic Modeling & Data Analysis

Once experimental data (

Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility with temperature, especially for non-ideal solutions.

- : Mole fraction solubility.

- : Absolute temperature (K).

- : Empirical model parameters derived via multivariate regression.

-

Application: Use this equation to calculate the precise saturation temperature for a given concentration during cooling crystallization.

Thermodynamic Dissolution Functions

Using the van't Hoff analysis, the apparent thermodynamic properties of dissolution can be calculated:

-

Enthalpy of Dissolution (

):-

Interpretation: A positive value indicates an endothermic process (solubility increases with T), which is expected for this compound.

-

-

Gibbs Free Energy (

): -

Entropy of Dissolution (

):

Part 4: Process Implications & Crystallization Strategy

Purification via Recrystallization

The primary utility of the solubility profile is to design a purification step to remove process impurities (e.g., non-formylated precursors or inorganic salts).

-

Recommended Solvent System: Ethyl Acetate / n-Heptane .

-

Rationale: 3,4-Difluoro-5-formylbenzoic acid is predicted to show steep temperature-dependent solubility in Ethyl Acetate (Good solvent) and near-zero solubility in n-Heptane (Anti-solvent).

-

Protocol: Dissolve crude solid in refluxing Ethyl Acetate. Hot filter to remove inorganics. Slowly add n-Heptane while cooling to 0°C to drive high-yield crystallization.

-

Impurity Rejection Logic

The diagram below details the impurity rejection mechanism based on differential solubility.

Caption: Logic flow for purification of 3,4-difluoro-5-formylbenzoic acid using solubility differentials.

References

-

ChemicalBook. (n.d.). 3,5-Difluoro-4-formylbenzoic acid Synthesis and Properties. (Used as structural analog reference). Retrieved from

-

ChemScene. (2024).[4] 3,4-Difluoro-5-formylbenzoic acid Product Data Sheet. Retrieved from [5]

- Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics.

- Sha, F., et al. (2020). Thermodynamic analysis of the solubility of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.

-

PubChem. (2025). Compound Summary: 3,4-Difluoro-5-formylbenzoic acid.[1][2][5][6][7][8][9] Retrieved from

Sources

- 1. 120512-59-6|4-Fluoro-3,5-dimethylbenzoic acid|BLD Pharm [bldpharm.com]

- 2. 455-38-9|3-Fluorobenzoic acid|BLD Pharm [bldpharm.com]

- 3. CAS:4830-57-3, 2,3,4,5,6-五氟苯甲酸钠-毕得医药 [bidepharm.com]

- 4. CAS No. 2386498-20-8 | Chemsrc [chemsrc.com]

- 5. chemscene.com [chemscene.com]

- 6. 604000-97-7|2-Fluoro-4-formylbenzoic acid|BLD Pharm [bldpharm.com]

- 7. 445-29-4|2-Fluorobenzoic acid|BLD Pharm [bldpharm.com]

- 8. 61079-72-9|2,3,4-Trifluorobenzoic acid|BLD Pharm [bldpharm.com]

- 9. 3,4-Difluoro-5-formylbenzoic acid | CAS#:2386498-20-8 | Chemsrc [chemsrc.com]

Strategic Metabolic Profiling of the 3,4-Difluoro-5-formylbenzoic Acid Scaffold

Executive Summary: The "Fluorine-Aldehyde" Paradox

The 3,4-difluoro-5-formylbenzoic acid (DFBA) scaffold represents a classic medicinal chemistry paradox. While the strategic placement of fluorine atoms at positions 3 and 4 effectively blocks Cytochrome P450 (CYP) mediated hydroxylation on the aromatic ring, the C-5 formyl group (aldehyde) introduces a significant "soft spot" for non-CYP cytosolic enzymes.

The Critical Warning: Standard microsomal stability assays (HLM/RLM) will likely yield false positive stability data for this scaffold. Because Aldehyde Oxidase (AO) and Aldehyde Dehydrogenase (ALDH) are cytosolic enzymes, they are absent in microsomal fractions. This guide outlines the mandatory shift from standard screening to cytosolic-inclusive protocols to prevent late-stage attrition.

Part 1: In Silico Profiling & Liability Prediction

Before wet-lab synthesis, computational modeling must assess the electrophilicity of the carbonyl carbon. Unlike P450s which rely on radical abstraction (blocked here by C-F bonds), AO operates via nucleophilic attack.

Structural Vulnerability Analysis

-

The Fluorine Effect: The high electronegativity of fluorine at C3/C4 lowers the pKa of the benzoic acid but also pulls electron density from the ring. This increases the electrophilicity of the C5-formyl carbon, making it more susceptible to nucleophilic attack by the molybdenum cofactor of Aldehyde Oxidase.

-

The Metabolic Shunt: By blocking CYP sites with fluorine, you effectively funnel metabolism toward the aldehyde.

Computational Workflow

Recommended Tools: StarDrop (Optibrium), MetaSite (Molecular Discovery), or DFT (Density Functional Theory) calculations.

Decision Logic:

-

Calculate SOM (Site of Metabolism): Focus on the C5-formyl carbon.

-

DFT Parameter: Calculate the LUMO energy and local electron affinity. Lower LUMO suggests higher susceptibility to AO attack.

-

AOX1 Docking: Dock the scaffold into the crystal structure of human AOX1 (e.g., PDB 4UHW) to verify steric fit.

Part 2: The "Wet Lab" Validation Framework

The Assay Trap (Microsomes vs. S9)

The most common error in profiling benzaldehydes is relying on Liver Microsomes.

-

Microsomes: Contain CYPs and UGTs. Result: Molecule appears stable.

-

S9 Fraction / Hepatocytes: Contain Microsomes + Cytosol (AO, ALDH, XO).[1] Result: Rapid clearance observed.

Protocol: Cytosolic-Inclusive Stability Assay

Objective: Determine intrinsic clearance (

Materials:

-

Pooled Human Liver S9 (HLS9) or Cryopreserved Hepatocytes (preferred).

-

Cofactors: NADPH (for CYPs), NAD+ (for ALDH), and molecular oxygen (for AO). Note: AO does not require cofactors, but ALDH requires NAD+.

-

Specific Inhibitors:

-

Hydralazine (25 µM): Selective AO inhibitor.

-

Disulfiram (10 µM): Selective ALDH inhibitor.

-

Step-by-Step Protocol:

-

Preparation: Thaw HLS9 fractions on ice. Dilute to 1.0 mg protein/mL in 100 mM Potassium Phosphate buffer (pH 7.4).

-

Pre-Incubation (10 min):

-

Arm A (Total Metabolism): Scaffold (1 µM) + S9.

-

Arm B (AO Check): Scaffold (1 µM) + S9 + Hydralazine.

-

Arm C (ALDH Check): Scaffold (1 µM) + S9 + Disulfiram.

-

-

Initiation: Add cofactor mix (1 mM NADPH / 1 mM NAD+).

-

Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 min.

-

Quenching: Dispense into 200 µL ice-cold Acetonitrile (containing internal standard, e.g., Warfarin).

-

Processing: Centrifuge at 4,000 rpm for 20 min. Collect supernatant for LC-MS/MS.

Workflow Visualization

The following diagram illustrates the decision logic required to avoid the microsomal trap.

Caption: Workflow demonstrating why S9/Hepatocytes are required to detect cytosolic oxidation of the formyl group.

Part 3: Metabolite Identification (MetID)

When analyzing the LC-MS/MS data, you must distinguish between CYP-mediated hydroxylation and AO-mediated oxidation, as both result in a mass shift of +16 Da.

Mass Spectrometry Logic

-

Parent Molecule: MW ~186 Da.

-

Metabolite 1 (Acid): Oxidation of aldehyde (-CHO) to carboxylic acid (-COOH).

- Mass: +16 Da.

-

Differentiation: The acid metabolite will elute earlier (more polar) on Reverse Phase LC than a ring hydroxylated metabolite.

-

Metabolite 2 (Alcohol): Reduction of aldehyde (-CHO) to alcohol (-CH2OH).

- Mass: +2 Da.

-

Mediated by Alcohol Dehydrogenase (ADH).

Metabolic Pathway Map

Caption: Primary metabolic pathways. Note that AO oxidation is generally irreversible, while ADH reduction can be reversible.

Part 4: Structural Optimization Strategies

If the aldehyde is a necessary "warhead" (e.g., for covalent cysteine targeting), stability must be engineered around it. If it is merely a linker, replace it.

Data Summary Table: Optimization Tactics

| Modification Strategy | Chemical Change | Effect on AO Metabolism | Effect on Potency |

| Steric Shielding | Add methyl group adjacent to aldehyde (C6 position) | High Impact. Blocks nucleophilic attack by AO. | Risk of steric clash with target. |

| Electronic Tuning | Replace F at C4 with less electronegative group (e.g., -Cl, -CH3) | Medium Impact. Reduces electrophilicity of carbonyl carbon. | May alter lipophilicity/binding.[2][3] |

| Deuteration | Deuterate the formyl hydrogen (-CDO) | Low Impact. AO mechanism is not H-abstraction dependent (low KIE). | Negligible. |

| Bioisostere | Replace -CHO with Nitrile (-CN) or Oxetane | Complete Block. Eliminates AO liability. | Significant change in H-bond properties. |

Expert Insight: The "Deuterium Fallacy"

Do not attempt to solve AO instability by deuterating the aldehyde hydrogen. Unlike CYP metabolism (where C-D bonds slow reaction rates due to the Kinetic Isotope Effect), the rate-limiting step in AO oxidation is the nucleophilic attack on the carbon, not the breaking of the C-H bond. Deuteration will fail to improve stability.

References

-

Pryde, D. C., et al. (2010). "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery."[1][4] Journal of Medicinal Chemistry.

-

Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.

-

Di, L., et al. (2008). "Standardization of Metabolic Stability Assays." Current Drug Metabolism.

-

Manevski, N., et al. (2019).[5] "Aldehyde Oxidase in Drug Development." Drug Metabolism and Disposition.

-

FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions."

Sources

Electronic Tuning of 5-Formylbenzoic Acid via Fluorine Substitution

The following technical guide details the electronic and steric impacts of fluorine substitution on the 5-formylbenzoic acid scaffold.

Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, Material Scientists

Executive Summary

5-Formylbenzoic acid (equivalent to 3-formylbenzoic acid due to C

This guide analyzes how regioselective fluorination (specifically at the 2-, 4-, and 6-positions relative to the carboxyl group) alters the physicochemical profile of 5-formylbenzoic acid, providing a roadmap for optimizing its reactivity in nucleophilic additions and coordination chemistry.

Structural & Electronic Theory

To understand the effects of fluorine, we must first map the scaffold. In unsubstituted 5-formylbenzoic acid, the aldehyde (-CHO) and carboxylic acid (-COOH) are meta to each other.

The "Fluorine Effect" Mechanism

Fluorine substitution breaks the symmetry of the parent molecule, creating distinct isomers with divergent electronic properties. The net electronic effect (

-

Inductive Withdrawal (

): Dominates at all positions, but decays rapidly with distance ( -

Resonance Donation (

): Only operative at ortho and para positions relative to the functional group. Fluorine’s 2p orbitals overlap with the aromatic

Comparative Regioisomer Analysis

We analyze three key fluorinated derivatives based on commercial relevance and electronic distinctiveness.

| Isomer | Structure | Effect on -COOH (Acidity) | Effect on -CHO (Reactivity) |

| 2-Fluoro-5-formylbenzoic acid | F is ortho to COOH; para to CHO | Significant Increase. The strong | Modulated. F is para to CHO. The |

| 4-Fluoro-3-formylbenzoic acid | F is para to COOH; ortho to CHO | Moderate Increase. The | High Reactivity. F is ortho to CHO.[1] The strong |

| 3-Fluoro-5-formylbenzoic acid | F is meta to COOH; meta to CHO | Strong Increase. Only the | High Reactivity. Similar to -COOH, the |

Visualization of Electronic Pathways

The following diagram illustrates the competing electronic vectors in 2-Fluoro-5-formylbenzoic acid , the most common derivative used in drug discovery.

Caption: Electronic vector map showing how Fluorine at C2 exerts a dominant inductive effect on the adjacent Carboxyl group while simultaneously donating electron density via resonance to the para-positioned Aldehyde.

Experimental Protocol: Synthesis of 2-Fluoro-5-formylbenzoic Acid

Objective: To synthesize high-purity 2-fluoro-5-formylbenzoic acid via the controlled hydrolysis of 2-fluoro-5-formylbenzonitrile. This method avoids the over-oxidation risks associated with oxidizing fluorinated xylenes.[1]

Reagents & Equipment

-

Precursor: 2-Fluoro-5-formylbenzonitrile (1.0 eq)[1]

-

Solvent: 1,4-Dioxane / Water (1:1 v/v)

-

Reagent: Sodium Hydroxide (NaOH), 2.5 M solution

-

Acid: Hydrochloric Acid (HCl), 6 M (for quenching)

-

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, pH meter.

Step-by-Step Methodology

-

Dissolution: In a 250 mL round-bottom flask, dissolve 10.0 mmol of 2-fluoro-5-formylbenzonitrile in 20 mL of 1,4-dioxane.

-

Base Addition: Add 20 mL of 2.5 M NaOH solution. The solution may turn slightly yellow due to the aldehyde's sensitivity to base (Cannizzaro side-reaction is minimal at this stoichiometry, but work quickly).

-

Reflux: Heat the mixture to mild reflux (100°C) for 4 hours. Monitor reaction progress via TLC (SiO

, 50% EtOAc/Hexanes). The nitrile spot ( -

Cooling & Washing: Cool the reaction to room temperature.[1][2] Wash with diethyl ether (

mL) to remove any unreacted organic neutrals.[1] Note: The product is in the aqueous layer as the carboxylate salt. -

Acidification (Critical Step): Place the aqueous layer in an ice bath.[1] Dropwise add 6 M HCl with vigorous stirring until pH reaches 1.0–2.0. A white precipitate will form immediately.[1]

-

Why? Rapid acidification at low temperature prevents the hydration of the aldehyde or polymerization.

-

-

Isolation: Filter the precipitate via vacuum filtration. Wash the cake with cold water (

mL) to remove excess salts. -

Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Yield Expectation: 85–92% Characterization:

-

H NMR (DMSO-d

-

F NMR:

Applications in Drug Discovery & Materials

Covalent Probes & Peptidomimetics

The aldehyde group in 5-formylbenzoic acid derivatives is often used to form reversible Schiff bases (imines) with lysine residues in proteins.

-

Fluorine's Role: In 4-fluoro-3-formylbenzoic acid , the fluorine is ortho to the aldehyde. The inductive effect increases the electrophilicity of the carbonyl carbon, increasing the rate of Schiff base formation (

) compared to the non-fluorinated parent. This is crucial for designing "warheads" for covalent inhibitors.

Metal-Organic Frameworks (MOFs)

These acids serve as linkers.[1] The acidity of the -COOH group determines the strength of the metal-ligand bond.

-

Stability: 2-Fluoro-substituted linkers form stronger bonds with hard metal clusters (like Zr

in UiO-66 type MOFs) because the lower pK

Synthesis Workflow Diagram

The following flowchart visualizes the synthesis and purification logic, ensuring the integrity of the aldehyde group during hydrolysis.

Caption: Step-by-step workflow for converting the nitrile precursor to the target acid while preserving the aldehyde functionality.

References

-

Structural Aspects of Ortho-Fluoro Benzoic Acids. MDPI Molecules. (2020). Analysis of conformational locking and acidity shifts in ortho-substituted benzoates.

-

Hammett Substituent Constants and Electronic Effects. Wikipedia / Hammett Equation. (2024).[1] Foundational data on

and -

Synthesis of Fluorinated Benzoic Acid Derivatives. BenchChem Technical Guide. (2025). Protocols for nitrile hydrolysis and oxidation of fluorinated precursors.

-

2-Fluoro-5-formylbenzoic acid Product Data. PubChem. (2025).[1] Chemical properties and safety data for CAS 550363-85-4.[1][3]

-

Reactivity of Fluorinated Benzaldehydes. Science.gov. (2024).[1] Metabolic and chemical stability of fluorinated aldehyde derivatives.

Sources

Methodological & Application

Application Note: Reductive Amination of 3,4-Difluoro-5-formylbenzoic Acid

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the specific protocols, mechanistic insights, and troubleshooting strategies for performing reductive amination on 3,4-Difluoro-5-formylbenzoic acid , a specialized building block often used in the synthesis of PROTAC linkers, covalent inhibitors, and metabolically stable drug scaffolds.

Introduction & Compound Analysis

3,4-Difluoro-5-formylbenzoic acid presents a unique reactivity profile due to the interplay between its electron-withdrawing fluorine substituents, the reactive aldehyde, and the ionizable carboxylic acid.

Structural Reactivity Profile

-

Enhanced Electrophilicity: The fluorine atoms at the 3- and 4-positions exert a strong inductive electron-withdrawing effect (-I). This significantly increases the electrophilicity of the aldehyde carbon at position 5 compared to a standard benzaldehyde. Consequently, imine formation is rapid, but the resulting intermediate is also more susceptible to hydrolysis if water is not excluded.

-

Solubility Challenges: The presence of the free carboxylic acid (pKa ~3.5–4.0) creates solubility issues in standard non-polar solvents (e.g., DCE, DCM) typically used for reductive amination.

-

Chemoselectivity: The protocol must selectively reduce the imine/iminium intermediate without affecting the carboxylic acid or the aromatic fluorine bonds (avoiding nucleophilic aromatic substitution).

General Considerations & Reagent Selection

Reducing Agent Selection

-

Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): The preferred reagent . It is mild, does not reduce aldehydes/ketones appreciably at room temperature, and is selective for imines. It avoids the toxicity of cyanoborohydrides.

-

Sodium Cyanoborohydride (NaBH₃CN): An alternative for substrates with poor solubility in aprotic solvents. It functions well in methanol (which solubilizes the benzoic acid core) but requires careful pH control and toxic waste handling.

Solvent Systems

-

Primary: Tetrahydrofuran (THF) or 1,2-Dichloroethane (DCE).[1] THF is often preferred here to better solubilize the carboxylic acid substrate compared to DCE.

-

Co-solvents: If the starting material remains insoluble, adding 5-10% DMF or DMSO is recommended.

Experimental Protocols

Protocol A: Standard One-Pot Reductive Amination (Preferred)

Applicability: Primary and non-hindered secondary amines. Mechanism: Direct reductive amination using STAB.

Materials

-

Substrate: 3,4-Difluoro-5-formylbenzoic acid (1.0 equiv)

-

Amine: Target amine (1.1 – 1.2 equiv)

-

Reductant: Sodium triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)

-

Solvent: Anhydrous THF (or DCE)[1]

-

Additive: Acetic acid (glacial, 1.0 equiv) – Optional, promotes imine formation.

Step-by-Step Procedure

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-Difluoro-5-formylbenzoic acid (1.0 equiv) in anhydrous THF (0.1 M concentration).

-

Note: If the acid does not dissolve completely, it will likely go into solution as the amine is added and the salt/imine forms.

-

-

Imine Formation: Add the amine (1.1 equiv). If the amine is a hydrochloride salt, add 1.1 equiv of Triethylamine (TEA) or DIPEA to liberate the free base.

-

Observation: Stir at Room Temperature (RT) for 30–60 minutes. The electron-deficient nature of the aldehyde usually drives rapid equilibrium.

-

-

Reduction: Add STAB (1.5 equiv) in a single portion.

-

Critical: If the reaction mixture is basic (due to excess amine), add Acetic Acid (1.0 equiv) prior to STAB addition to buffer the pH to ~5–6, optimizing the reducing agent's activity.

-

-

Monitoring: Stir at RT under nitrogen/argon. Monitor by LC-MS (Target mass: Amine product + 1). Reaction is typically complete in 2–4 hours.

-

Quench & Workup:

-

Quench with saturated aqueous NaHCO₃ (slow addition, gas evolution).

-

Adjust aqueous layer pH to ~4–5 with 1M HCl (careful not to precipitate the product if it's zwitterionic, but to ensure the carboxylic acid is protonated for extraction, or adjust to pH 8-9 to extract as carboxylate if the amine part is very lipophilic).

-

Standard Acidic Workup: For amino-acid type products, purification by preparative HPLC (Reverse Phase) is recommended directly after solvent removal.

-

Extraction: If the product is lipophilic, extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Protocol B: Stepwise Method for Sterically Hindered Amines

Applicability: Electron-poor anilines or bulky secondary amines where imine formation is slow.

Step-by-Step Procedure

-

Dehydrating Conditions: Dissolve the benzoic acid derivative and the amine (1.2 equiv) in anhydrous Methanol or Ethanol.

-

Activation: Add a dehydrating agent (e.g., anhydrous MgSO₄ or 4Å Molecular Sieves) or a Lewis Acid catalyst (Titanium(IV) isopropoxide, Ti(OiPr)₄, 1.5 equiv).

-

Reflux: Heat to 50–60°C for 4–12 hours to force imine formation.

-

Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH₄) (2.0 equiv) slowly.

-

Note: NaBH₄ is a stronger reductant but is safe to use here because the aldehyde has already been converted to the imine.

-

-

Workup: Quench with water. If Ti(OiPr)₄ was used, the resulting titanium salts will form a white precipitate; filter through Celite before extraction.

Mechanistic Pathway & Logic[2]

The following diagram illustrates the reaction logic, highlighting the critical decision points based on the "Fluorine Effect" and substrate solubility.

Caption: Decision tree and mechanistic flow for the reductive amination of fluorinated formylbenzoic acid derivatives.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Conversion | Imine hydrolysis due to water. | Use anhydrous solvents and add 4Å Molecular Sieves. |

| Starting Material Remains | Poor solubility of the zwitterionic intermediate. | Switch solvent to MeOH (Method B) or add DMF co-solvent. |

| Over-reduction (Alcohol formation) | Direct reduction of aldehyde before imine forms. | Pre-stir amine and aldehyde for 1h before adding reductant. Use STAB instead of NaBH₄. |

| Defluorination (Side Product) | SNAr reaction (rare under these conditions). | Ensure temperature is kept < 40°C. Avoid strong nucleophilic bases. |

References

-

Abdel-Magid, A. F., et al. (1996).[2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[3] Link

-

Mattson, R. J., et al. (1990).[3] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[3] The Journal of Organic Chemistry, 55(8), 2552–2554.[3] Link

-

PubChem. (n.d.).[4] "3,5-Difluoro-4-formylbenzoic acid Compound Summary." National Library of Medicine. Link

-

BenchChem. (2025).[1][5] "Application Notes and Protocols for the Reductive Amination of Fluorinated Aldehydes." Link(Contextual citation based on search results for fluorinated aldehyde protocols).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 3,5-Difluoro-4-formylbenzoic acid | C8H4F2O3 | CID 45073629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Precision Defect Engineering of Zr-MOFs using 3,4-Difluoro-5-formylbenzoic Acid

This Application Note is structured to guide researchers in the advanced utilization of 3,4-Difluoro-5-formylbenzoic acid (DFFA) as a functional modulator for Metal-Organic Frameworks (MOFs).

Executive Summary

The integration of 3,4-Difluoro-5-formylbenzoic acid (DFFA) into MOF architectures represents a high-precision strategy for defect engineering . Unlike traditional dicarboxylic acid linkers (e.g., terephthalic acid) that build the framework scaffold, DFFA acts as a monotopic functional modulator .

By competing with structural linkers during synthesis, DFFA creates controlled "missing linker" defects. These defects are not empty voids but are decorated with the DFFA molecule, introducing two critical functionalities into the pore environment:

-

Reactive Aldehyde (-CHO): A versatile handle for Post-Synthetic Modification (PSM) via Schiff base chemistry (e.g., drug conjugation, enzyme immobilization).

-

Difluoro-motif (-F2): Enhances metabolic stability and increases pore hydrophobicity, shielding the cargo from hydrolytic degradation.

This guide details the protocol for incorporating DFFA into UiO-66 , a robust Zirconium-based MOF, and subsequent drug attachment.

Scientific Rationale & Mechanism

The "Functional Defect" Mechanism

Standard UiO-66 consists of Zr

-

Result: A "Missing Linker" defect where the structural bridge is replaced by a dangling DFFA ligand.

-

Benefit: The aldehyde group projects directly into the pore, sterically available for incoming reagents.

Why DFFA? (Structure-Function Analysis)

| Feature | Chemical Advantage | Application Relevance |

| Monocarboxylic Acid | Induces controlled defects without collapsing the framework. | Tunable porosity and surface chemistry.[1][2] |

| Aldehyde (-CHO) | Orthogonal reactivity (does not interfere with Zr-carboxylate bond). | Site-specific covalent attachment of amines (drugs/dyes). |

| 3,4-Difluoro Substitution | Electron-withdrawing effect lowers pKa of the acid, strengthening the Zr-O bond. | Metabolic Stability: Fluorine prevents oxidative metabolism of the ring in biological media. |

Experimental Protocol: Synthesis of DFFA-Functionalized UiO-66

Materials & Reagents[1][3][4]

-

Metal Source: Zirconium(IV) chloride (ZrCl

)[3] -

Structural Linker: Terephthalic acid (H

BDC) -

Functional Modulator: 3,4-Difluoro-5-formylbenzoic acid (DFFA)

-

Solvent: N,N-Dimethylformamide (DMF), anhydrous

-

Modulator/Accelerator: Acetic acid (glacial)

Synthesis Workflow (Step-by-Step)

Step 1: Precursor Dissolution

Dissolve ZrCl

-

Note: ZrCl

is hygroscopic; weigh quickly or use a glovebox.

Step 2: Ligand Addition (The Tuning Step)

Add H

-

Critical Parameter: The molar ratio of DFFA determines defect density.

-

Low Defect Density: Add 0.15 mmol DFFA (0.3 eq).

-

High Defect Density: Add 0.5 mmol DFFA (1.0 eq).

-

-

Insight: Excess DFFA competes more aggressively, creating more anchoring sites but potentially reducing crystal size.

Step 3: Acid Modulation Add Acetic Acid (1.0 mL).

-

Role: Acetic acid slows nucleation, ensuring crystallinity despite the presence of the disrupting DFFA modulator.

Step 4: Solvothermal Synthesis Seal the mixture in a 25 mL Teflon-lined autoclave. Heat at 120°C for 24 hours .

-

Caution: Do not exceed 130°C to prevent thermal degradation of the aldehyde group or excessive DMF decomposition.

Step 5: Washing & Activation

-

Cool to room temperature. Centrifuge (8000 rpm, 10 min) to collect the solid.

-

Wash 3x with fresh DMF to remove unreacted ligands.

-

Solvent Exchange: Wash 3x with acetone or ethanol (soak for 6 hours each time). This removes DMF from the pores.

-

Activation: Dry under vacuum at 80°C for 12 hours.

-

Warning: Do not activate >100°C. High heat can cause the monodentate DFFA ligand to decoordinate and leave the framework (thermal defect healing).

-

Protocol: Post-Synthetic Modification (Drug Conjugation)

This protocol demonstrates the attachment of an amine-bearing molecule (e.g., Doxorubicin or a model amine like Ethylenediamine) to the DFFA-anchored MOF via Schiff base formation.

Reaction Conditions

-

Suspend: Disperse 50 mg of UiO-66-DFFA in 10 mL of Methanol (or Ethanol).

-

Reactant: Add 1.5 equivalents (relative to estimated DFFA content) of the amine-bearing drug.

-

Catalyst: Add 10 µL of Acetic Acid (catalytic amount to promote imine formation).

-

Incubation: Stir gently at 40°C for 12–24 hours .

-

Note: Refluxing is possible but may degrade sensitive drug payloads.

-

Washing & Stabilization

-

Centrifuge and wash the MOF 3x with Methanol to remove non-covalently bound drug.

-

Optional Reduction: To create a permanent linkage, treat the MOF with NaCNBH

(in methanol) for 2 hours to reduce the imine (C=N) to a stable amine (C-N).

Visualization of Workflows

Synthesis & Functionalization Logic

The following diagram illustrates the competitive coordination pathway and the subsequent drug conjugation.

Caption: Workflow for integrating DFFA as a defect-inducing modulator and subsequent post-synthetic drug attachment.

Characterization & Quality Control

To validate the successful incorporation of DFFA, perform the following:

| Technique | Observation | Interpretation |

| 1H-NMR (Digestion) | Digest MOF in D | Quantifies the ratio of DFFA vs. Terephthalic acid (Defect density). |

| PXRD | Compare with simulated UiO-66 pattern. | Confirm framework topology is maintained (no collapse due to defects). |

| FT-IR | Appearance of C=O stretch (~1700 cm | Confirms presence of functional groups. |

| N | Surface area should be slightly lower than ideal UiO-66 but higher than pore-filled amorphous material. | Confirms porosity is accessible for drug loading. |

References

-

Cavka, J. H., et al. (2008). A new zirconium inorganic building brick forming metal organic frameworks with exceptional stability. Journal of the American Chemical Society, 130(42), 13850-13851. Link

-

Schaate, A., et al. (2011). Modulated synthesis of Zr-based metal-organic frameworks: From nano to single crystals. Chemistry – A European Journal, 17(24), 6643-6651. Link

-

Vermoortele, F., et al. (2013). Synthesis and characterization of the amino-functionalized zirconium metal-organic framework UiO-66-NH2. Chemical Communications, 47, 1521-1523. (Demonstrates defect engineering principles). Link

-

Cohen, S. M. (2012). Postsynthetic methods for the functionalization of metal-organic frameworks.[4][5][6] Chemical Reviews, 112(2), 970-1000. Link

-

PubChem Compound Summary. (2025). 3,5-Difluoro-4-formylbenzoic acid (Isomer Reference). National Library of Medicine. Link

Sources

- 1. ac1.hhu.de [ac1.hhu.de]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. protocols.io [protocols.io]

- 4. Post Synthetic Defect Engineering of UiO-66 Metal–Organic Framework with An Iridium(III)-HEDTA Complex and Application in Water Oxidation Catalysis [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. osti.gov [osti.gov]

Application Note & Protocol Guide: Chemoselective Protection of the Aldehyde in 3,4-Difluoro-5-formylbenzoic Acid

Abstract

This document provides a comprehensive technical guide for the chemoselective protection of the aldehyde functional group in 3,4-Difluoro-5-formylbenzoic acid, a key building block in pharmaceutical and materials science research. Given the molecule's trifunctional nature—possessing an aldehyde, a carboxylic acid, and an electron-deficient aromatic ring—selective manipulation is paramount for successful multi-step synthetic campaigns. This guide moves beyond simple procedural lists to explain the strategic rationale behind protocol selection, focusing on the two most robust and field-proven methods: cyclic acetal and dithiane protection. We present detailed, step-by-step protocols, comparative data, and mechanistic insights to empower researchers to make informed experimental decisions.

Introduction: The Synthetic Challenge

3,4-Difluoro-5-formylbenzoic acid is a valuable synthetic intermediate. The carboxylic acid invites a range of transformations (e.g., amidation, esterification), while the aldehyde is a handle for reactions such as reductive amination, Wittig olefination, or oxidation. The challenge arises when a desired reaction on the carboxylic acid moiety is incompatible with the highly reactive aldehyde. For instance, the use of organometallic reagents or strong reducing agents would lead to a mixture of undesired products.

Therefore, a robust protection strategy is not merely a convenience but a necessity. An ideal protecting group for this substrate must meet several criteria:

-

High Chemoselectivity: It must react exclusively with the aldehyde in the presence of the carboxylic acid.

-

Orthogonality: The protecting group must be stable under the conditions required for subsequent transformations of the carboxylic acid.[1][2]

-

Efficient Introduction and Removal: Both the protection and deprotection steps must proceed in high yield under mild conditions to preserve the integrity of the fluorinated aromatic core.[3]

This guide will focus on two primary strategies that fulfill these requirements: protection as a 1,3-dioxolane (cyclic acetal) and as a 1,3-dithiane (cyclic thioacetal) .

Strategic Selection of the Protecting Group

The choice between an acetal and a dithiane is a critical decision point dictated by the planned synthetic route. The key difference lies in their stability profiles, particularly towards acidic conditions.

-

1,3-Dioxolane (Acetal) Protection: Formed by reacting the aldehyde with ethylene glycol, acetals are the go-to choice for many applications. They are exceptionally stable in neutral and basic environments, making them ideal for subsequent reactions involving bases, nucleophiles, organometallics, and hydrides.[4][5][6] Their primary liability is sensitivity to aqueous acid, which is also the convenient method for their removal.[7][8]

-

1,3-Dithiane (Thioacetal) Protection: Formed with 1,3-propanedithiol, dithianes offer a different and complementary stability profile. They are robust under both acidic and basic conditions, providing a wider operational window.[9][10][11] This enhanced stability, however, means their removal requires more specialized, often oxidative or heavy-metal-mediated, conditions.[12][13] The dithiane group also offers unique synthetic possibilities through "umpolung" reactivity, where the former carbonyl carbon can be deprotonated and act as a nucleophile, although this is beyond the scope of this protection guide.[13][14]

Comparative Summary

| Feature | 1,3-Dioxolane (Acetal) | 1,3-Dithiane (Thioacetal) |

| Stability | Stable to base, nucleophiles, hydrides, organometallics.[4][5] | Stable to acid, base, and most nucleophiles.[9][11] |

| Lability | Labile to aqueous acid.[7] | Generally stable to acid; requires specific reagents for cleavage.[12] |

| Formation | Acid-catalyzed reaction with a diol; requires water removal.[5][15] | Lewis or Brønsted acid-catalyzed reaction with a dithiol.[11] |

| Deprotection | Mild aqueous acid (e.g., HCl, H₂SO₄).[5] | Oxidative (e.g., Oxone®) or metal-mediated (e.g., HgCl₂) methods.[16][17] |

| Ideal Use Case | When subsequent steps involve basic or nucleophilic reagents. | When subsequent steps involve acidic conditions. |

Experimental Protocols: Protection

The following protocols are optimized for the chemoselective protection of 3,4-Difluoro-5-formylbenzoic acid.

Protocol 1: 1,3-Dioxolane (Acetal) Protection

This protocol leverages the formation of a cyclic acetal, which is stable under basic and nucleophilic conditions. The carboxylic acid moiety does not interfere with this reaction.[4]

Caption: Workflow for acetal protection.

| Reagent | MW ( g/mol ) | Amount | Moles | Eq. |

| 3,4-Difluoro-5-formylbenzoic acid | 186.11 | 5.00 g | 26.9 mmol | 1.0 |

| Ethylene Glycol | 62.07 | 2.50 mL | 44.8 mmol | 1.67 |

| p-Toluenesulfonic acid (p-TsOH) | 172.20 | 255 mg | 1.48 mmol | 0.05 |

| Toluene | - | 100 mL | - | - |

| Saturated aq. NaHCO₃ | - | 50 mL | - | - |

| Brine | - | 50 mL | - | - |

| Anhydrous MgSO₄ | - | ~5 g | - | - |

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add 3,4-Difluoro-5-formylbenzoic acid (5.00 g, 26.9 mmol).

-

Reagent Addition: Add toluene (100 mL) and ethylene glycol (2.50 mL, 44.8 mmol). Stir the suspension.

-

Catalyst Addition: Add p-toluenesulfonic acid (255 mg, 1.48 mmol).

-

Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).

-

Monitoring: Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes), observing the disappearance of the starting material spot.

-

Work-up: Cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel and wash with saturated aqueous NaHCO₃ (2 x 50 mL) to remove the acid catalyst and any unreacted starting material.[18][19] Wash with brine (1 x 50 mL).

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, 5-(1,3-dioxolan-2-yl)-3,4-difluorobenzoic acid.

-

Purification: The product can often be purified by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes) or by column chromatography on silica gel if necessary.

Protocol 2: 1,3-Dithiane (Thioacetal) Protection

This protocol forms a highly stable cyclic thioacetal, suitable for syntheses involving acidic conditions where an acetal would be cleaved.

Caption: Lewis acid-catalyzed dithiane formation.

| Reagent | MW ( g/mol ) | Amount | Moles | Eq. |

| 3,4-Difluoro-5-formylbenzoic acid | 186.11 | 5.00 g | 26.9 mmol | 1.0 |

| 1,3-Propanedithiol | 108.24 | 2.80 mL | 28.2 mmol | 1.05 |

| Boron trifluoride etherate (BF₃·OEt₂) | 141.93 | 3.40 mL | 26.9 mmol | 1.0 |

| Dichloromethane (DCM) | - | 100 mL | - | - |

| 1 M aq. NaOH | - | 50 mL | - | - |

| Brine | - | 50 mL | - | - |

| Anhydrous MgSO₄ | - | ~5 g | - | - |

-

Setup: To a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 3,4-Difluoro-5-formylbenzoic acid (5.00 g, 26.9 mmol) in anhydrous DCM (100 mL).

-

Reagent Addition: Add 1,3-propanedithiol (2.80 mL, 28.2 mmol). Cool the solution to 0 °C in an ice bath.

-

Catalyst Addition: Slowly add boron trifluoride etherate (3.40 mL, 26.9 mmol) dropwise over 5 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Monitoring: Monitor the reaction by TLC until the starting aldehyde is consumed.

-